

Application Notes and Protocols for Nevanimibe Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

Cat. No.: *B1684124*

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These application notes provide detailed protocols for the preparation and use of **Nevanimibe hydrochloride** in cell culture experiments. **Nevanimibe hydrochloride** is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2][3][4] It is an investigational compound that has been studied for its potential in treating conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia by modulating steroidogenesis and inducing apoptosis.[3][4][5]

Physicochemical and Biological Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₀ ClN ₃ O	[2] [6]
Molecular Weight	458.08 g/mol	[2]
CAS Number	133825-81-7	[2]
Mechanism of Action	Selective inhibitor of ACAT1/SOAT1	[1] [2] [3] [4]
EC ₅₀ for ACAT1	9 nM	[1] [2]
EC ₅₀ for ACAT2	368 nM	[1]
Solubility in DMSO	≥ 25 mg/mL (54.57 mM)	[1]
41.67 mg/mL (90.97 mM)	[2]	
Storage (Powder)	-20°C for up to 3 years	[2]
Storage (Solvent)	-80°C for up to 1 year	[2]

Experimental Protocols

I. Preparation of Nevanimibe Hydrochloride Stock Solution

Materials:

- **Nevanimibe hydrochloride** powder
- Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)[\[2\]](#)
- Calibrated pipettes and sterile tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
- Weighing: Accurately weigh the desired amount of **Nevanimibe hydrochloride** powder.
- Reconstitution:
 - Add the appropriate volume of high-quality, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[\[1\]](#)
 - For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 458.08 g/mol), add 218.3 μ L of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[\[2\]](#) Gentle warming in a water bath may also be applied, but care should be taken to avoid degradation.
- Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 μ m syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[2\]](#)

II. Treatment of Cells with Nevanimibe Hydrochloride

Materials:

- Prepared **Nevanimibe hydrochloride** stock solution
- Appropriate cell culture medium
- Cells plated in multi-well plates, flasks, or dishes
- Sterile pipettes and tips

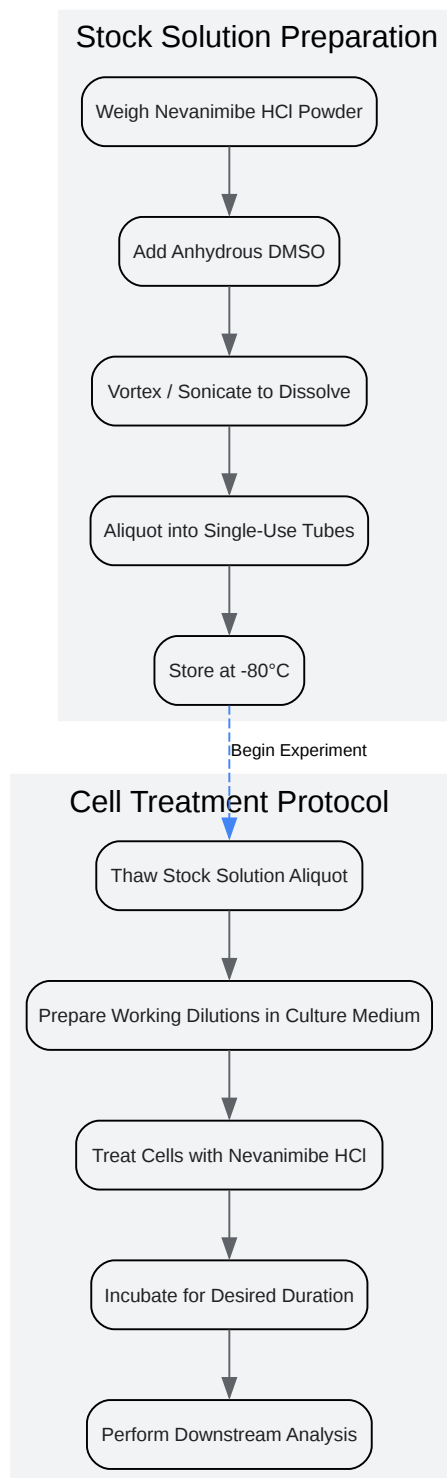
Procedure:

- Cell Seeding: Seed cells at the desired density and allow them to adhere and stabilize overnight, or as required by the specific experimental design.
- Preparation of Working Solution:
 - Thaw an aliquot of the **Nevanimibe hydrochloride** stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for treatment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in the experiment.
- Cell Treatment:
 - Remove the existing medium from the cells.
 - Add the medium containing the desired concentration of **Nevanimibe hydrochloride** (or vehicle control) to the cells.
 - Gently swirl the plate or flask to ensure even distribution.
- Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, apoptosis assays, protein expression analysis). In H295R human

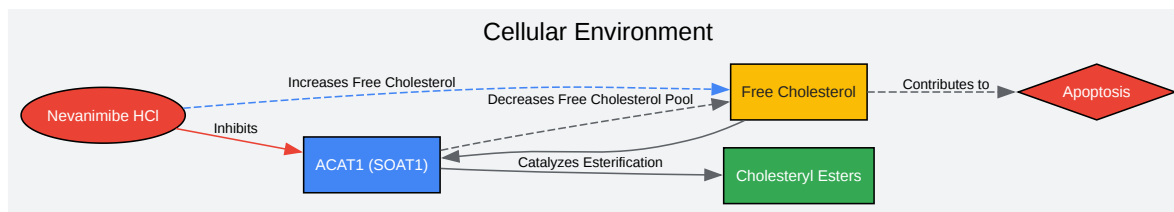
adrenocortical carcinoma cells, treatment with **Nevanimibe hydrochloride** has been shown to decrease the formation of cholesteryl esters and increase free cholesterol levels, leading to the activation of apoptosis, which can be assessed by measuring caspase-3/7 levels.[2]

Visualizations

Experimental Workflow for Nevanimibe Hydrochloride Preparation and Cell Treatment



Mechanism of Action of Nevanimibe Hydrochloride

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